

Best practices for storing and handling PF-06447475

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Compound of Interest

Compound Name: PF-06447475

Cat. No.: B612100

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Technical Support Center: PF-06447475

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the LRRK2 inhibitor, **PF-06447475**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid **PF-06447475**?

A1: For long-term storage, solid **PF-06447475** should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least two to three years.[1][2] It is shipped as a crystalline solid at room temperature and is stable for several weeks during ordinary shipping.[2][4]

Q2: How should I prepare and store stock solutions of **PF-06447475**?

A2: **PF-06447475** is soluble in DMSO at concentrations ranging from 2 mg/mL to 61 mg/mL.[1][2] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] For stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to a year or at -20°C for up to one month.[1] Long-term storage of solutions is not recommended; they should be used as soon as possible.[3]

Q3: What are the known solubilities of **PF-06447475** in common solvents?

A3: The solubility of **PF-06447475** varies across different solvents. It is readily soluble in DMSO and DMF, but insoluble in water and ethanol.[1][3]

Quantitative Solubility Data

Solvent	Solubility
DMSO	≥15.25 mg/mL[3], 60 mg/mL[5], 61 mg/mL[1], up to 50 mM[6]
DMF	5 mg/mL[2]
DMF:PBS (pH 7.2) (1:7)	0.12 mg/mL[2]
Water	Insoluble[1][3]
Ethanol	Insoluble[1][3]

Q4: How does **PF-06447475** function as a LRRK2 inhibitor?

A4: **PF-06447475** is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][7] It has an IC50 of 3 nM for wild-type LRRK2 and 11 nM for the G2019S mutant of LRRK2.[1][2][8] By inhibiting LRRK2 kinase activity, it can be used to study the role of LRRK2 in various cellular processes and disease models, particularly Parkinson's disease.[4][7][9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **PF-06447475**.

Issue 1: Compound Precipitation in Stock Solution or Media

- Possible Cause: The solubility limit has been exceeded, or the solvent has absorbed moisture.
- Solution:
 - Ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[1]

- If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[\[5\]](#)
- When diluting the stock solution into aqueous media, ensure the final DMSO concentration is low enough to maintain solubility. A common practice is to first prepare a clear stock solution and then sequentially add co-solvents for in vivo preparations.[\[5\]](#)

Issue 2: Inconsistent Experimental Results

- Possible Cause: Degradation of the compound due to improper storage or handling.
- Solution:
 - Always aliquot stock solutions to minimize freeze-thaw cycles.[\[1\]](#)
 - For in vivo experiments, it is recommended to prepare fresh working solutions daily.[\[5\]](#)
 - Verify the purity of your compound if it has been stored for an extended period or under non-ideal conditions.

Issue 3: Difficulty Dissolving the Compound for In Vivo Studies

- Possible Cause: Inappropriate vehicle selection for the desired concentration and administration route.
- Solution:
 - For oral administration, a common formulation is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[5\]](#)
 - Another option for oral administration is a solution of 10% DMSO in 90% corn oil.[\[1\]](#)[\[5\]](#)
 - Always prepare the formulation by adding each solvent sequentially and ensuring the solution is clear at each step.[\[5\]](#)

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

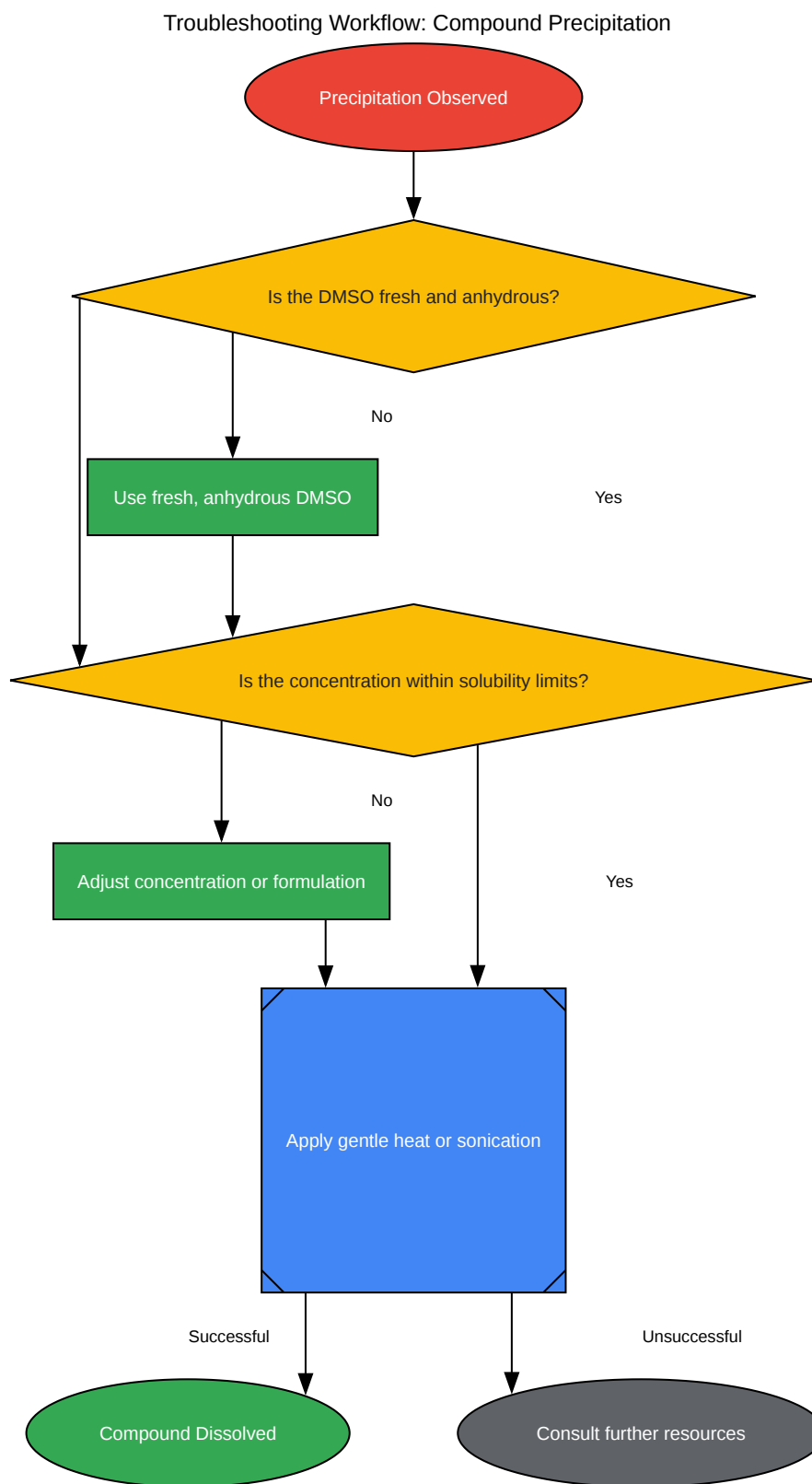
- Materials: **PF-06447475** (Molecular Weight: 305.33 g/mol)[\[1\]](#), anhydrous DMSO.
- Procedure:
 - Weigh out 3.05 mg of **PF-06447475**.
 - Add 1 mL of anhydrous DMSO.
 - Vortex or sonicate until the compound is fully dissolved.
 - Aliquot into smaller volumes and store at -80°C.

Preparation of an In Vivo Formulation (Oral Administration)

This protocol is adapted from a common method for achieving a clear solution for oral gavage.
[\[5\]](#)

- Materials: 10 mM **PF-06447475** in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).
- Procedure (for 1 mL of working solution):
 - Start with 100 µL of a 30 mg/mL **PF-06447475** DMSO stock solution.
 - Add 400 µL of PEG300 and mix until the solution is clear.
 - Add 50 µL of Tween-80 and mix until the solution is clear.
 - Add 450 µL of saline to bring the final volume to 1 mL.
 - This formulation should be prepared fresh before use.[\[5\]](#)

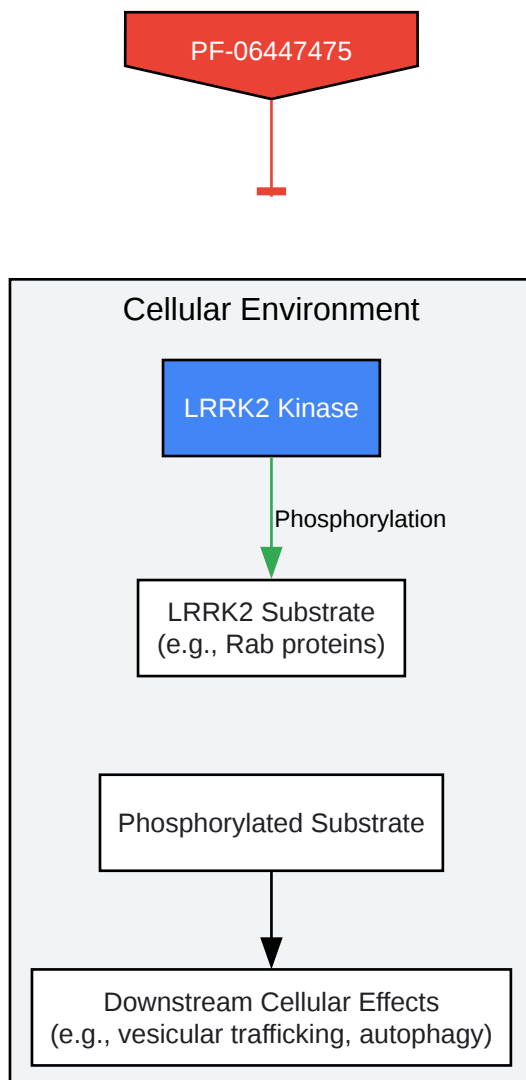
Visual Guides



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Caption: Troubleshooting workflow for **PF-06447475** precipitation issues.

PF-06447475 Signaling Pathway Inhibition

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